2,2,2-Trifluoro-1-(2-methoxypyridin-3-YL)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a methoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine typically involves the reaction of 2-methoxypyridine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a suitable amine to introduce the trifluoromethyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanamine
- 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanamine
- 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine
Uniqueness
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine is unique due to the specific positioning of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-5(3-2-4-13-7)6(12)8(9,10)11/h2-4,6H,12H2,1H3 |
InChI Key |
VIAPWCSRYFAYGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(C(F)(F)F)N |
Origin of Product |
United States |
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